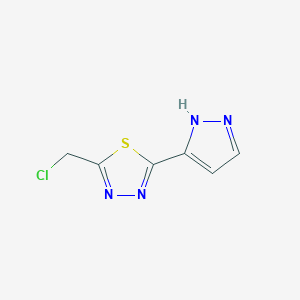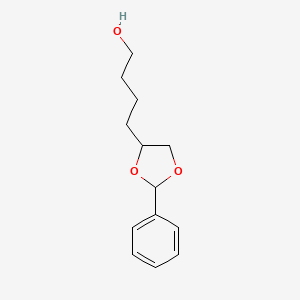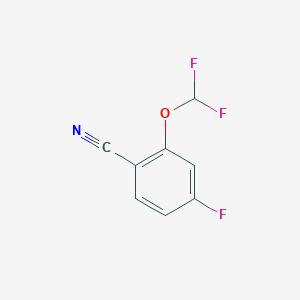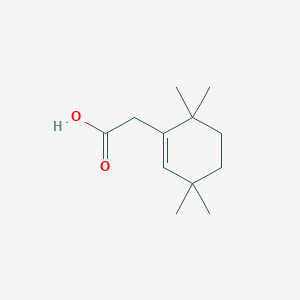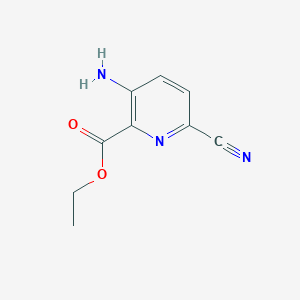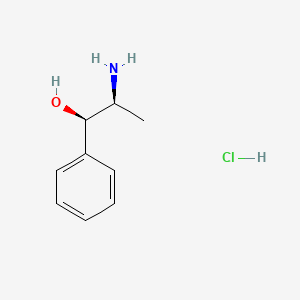
Obestat
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Obestat is a hormone produced in specialized epithelial cells of the stomach and small intestine of several animals including humans . It was originally identified as an anorectic peptide, but its effect on food intake remains controversial . Obestat is also an orally administered agent for the treatment of obesity .
Synthesis Analysis
Obestat is encoded by the same gene that encodes ghrelin, a peptide hormone . The mRNA produced from the GHRL gene has four exons. Five products of similar structure and function arise: the first is the 117-amino acid preproghrelin. It is cleaved to produce proghrelin which is cleaved to produce a 28-amino acid ghrelin (unacylated) and C-ghrelin (acylated). Obestat is presumed to be cleaved from C-ghrelin .Molecular Structure Analysis
The obestatin structure was determined by NMR. The length of the polypeptide was found to be 24 residues with a secondary structure 29% helical. Specifically, 2 helices and 7 residues are formed .Safety And Hazards
Obestat-10 Capsule is an anorexiant used for the treatment of obesity . Patients are advised to follow a proper diet and exercise along with this medicine to control weight . Regular monitoring of liver and kidney function tests is necessary while receiving this medicine . Side effects can include back pain, dizziness, constipation, increased heartbeat, anxiety, gastritis, abdominal pain, migraine, vomiting, increased cough, acne, and urinary retention .
Propiedades
Número CAS |
3198-15-0 |
|---|---|
Nombre del producto |
Obestat |
Fórmula molecular |
C9H13NO.ClH C9H14ClNO |
Peso molecular |
187.66 g/mol |
Nombre IUPAC |
(1R,2S)-2-amino-1-phenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C9H13NO.ClH/c1-7(10)9(11)8-5-3-2-4-6-8;/h2-7,9,11H,10H2,1H3;1H/t7-,9-;/m0./s1 |
Clave InChI |
DYWNLSQWJMTVGJ-KUSKTZOESA-N |
SMILES isomérico |
C[C@@H]([C@@H](C1=CC=CC=C1)O)N.Cl |
SMILES canónico |
CC(C(C1=CC=CC=C1)O)N.Cl |
melting_point |
381 to 385 °F (NTP, 1992) |
Descripción física |
Phenylpropanolamine hydrochloride is an odorless white to creamy-white crystalline powder. Bitter taste. pH (3% solution):4.5-6. pH (10% solution) 4.2-5.5. (NTP, 1992) |
Solubilidad |
greater than or equal to 100 mg/mL at 70 °F (NTP, 1992) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



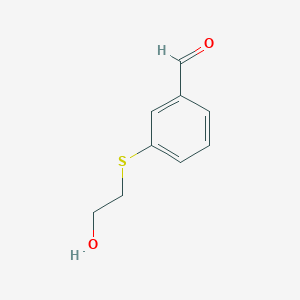
![8-Hydroxy-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B8677814.png)
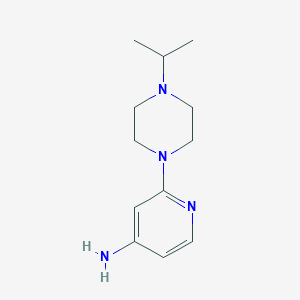
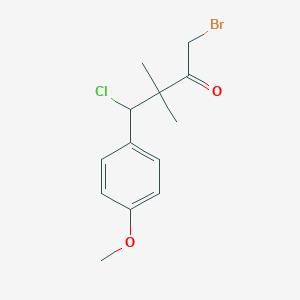
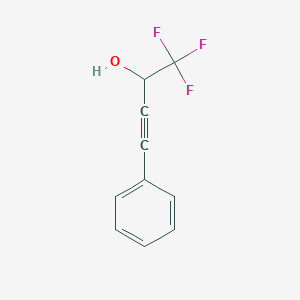
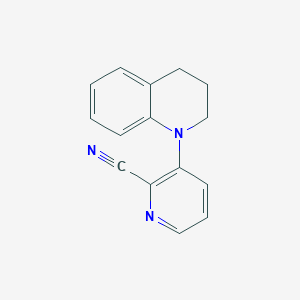
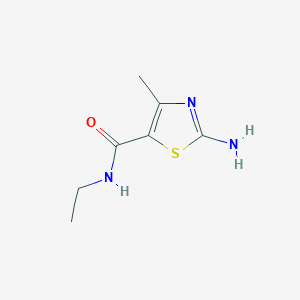
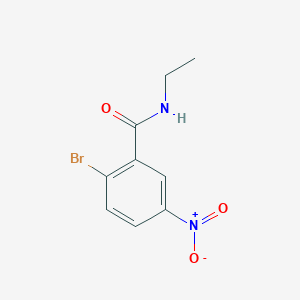
![5-Chloro-2-[(2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B8677867.png)
